2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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Overview
Description
2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorohydroxyphenyl group and an oxazolidinone ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2,4-dichloro-5-hydroxybenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the oxazolidinone ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorohydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxazolidinone ring may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-hydroxyphenylacetic acid
- 2,4-Dichloro-5-hydroxybenzyl alcohol
- 4,4-Dimethyl-1,2-oxazolidin-3-one
Uniqueness
2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to its combination of a dichlorohydroxyphenyl group and an oxazolidinone ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H13Cl2NO3 |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-[(2,4-dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13Cl2NO3/c1-12(2)6-18-15(11(12)17)5-7-3-10(16)9(14)4-8(7)13/h3-4,16H,5-6H2,1-2H3 |
InChI Key |
RMOSHMUNCBVLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=CC(=C(C=C2Cl)Cl)O)C |
Origin of Product |
United States |
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